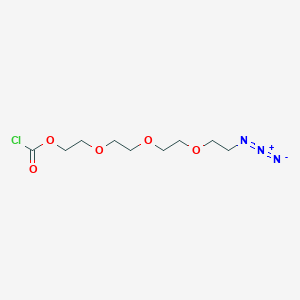

Azido-PEG4-acyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16ClN3O5 |

|---|---|

Molecular Weight |

281.69 g/mol |

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl carbonochloridate |

InChI |

InChI=1S/C9H16ClN3O5/c10-9(14)18-8-7-17-6-5-16-4-3-15-2-1-12-13-11/h1-8H2 |

InChI Key |

OVXKWOMXGPDKRR-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOC(=O)Cl)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-acyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterobifunctional Linker

Azido-PEG4-acyl chloride is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation, drug delivery, and proteomics.[][2] Its structure is defined by two key reactive groups at opposite ends of a hydrophilic 4-unit polyethylene glycol (PEG) spacer: a terminal azide (-N₃) group and a highly reactive acyl chloride (-COCl) group.[] This unique architecture allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool in the synthesis of complex biomolecular structures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3][4][5]

The central PEG4 spacer enhances the aqueous solubility of the linker and any resulting conjugates, which can improve the pharmacokinetic properties of therapeutic molecules and reduce non-specific binding in analytical applications.[5][6][7] The azide group provides a bio-orthogonal handle for "click chemistry," while the acyl chloride offers a highly efficient way to react with primary amines.[3][8]

Core Properties and Specifications

The physical and chemical properties of this compound are summarized below. These specifications are critical for designing synthetic routes, calculating molar equivalents, and ensuring reproducibility in experiments.

| Property | Value | Source(s) |

| Molecular Weight | 281.69 g/mol | [][3][9] |

| Molecular Formula | C₉H₁₆ClN₃O₅ | [3][9] |

| Purity | ≥95% | [9] |

| Appearance | Colorless to pale yellow liquid | [10] |

| Canonical SMILES | C(COCCOCCOCCOC(=O)Cl)N=[N+]=[N-] | [] |

| Storage Conditions | -20°C for long-term storage | [6] |

Key Applications in Research and Drug Development

The dual reactivity of this compound makes it a versatile reagent for a multitude of applications.

-

PROTAC Synthesis : This linker is widely used in the construction of PROTACs.[3] PROTACs are chimeric molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] The linker's length and flexibility are critical for orienting the two binding ligands correctly. The acyl chloride can be used to attach the linker to an amine-containing ligand for the target protein or the E3 ligase, while the azide can be used in a subsequent click reaction to attach the second ligand.

-

Antibody-Drug Conjugates (ADCs) : In the development of ADCs, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody.[4][5] This enables the targeted delivery of the drug to cancer cells. The hydrophilic PEG spacer can help to maintain the stability and solubility of the final ADC.[4]

-

Bioconjugation and Labeling : The linker facilitates the attachment of reporter molecules (like fluorescent dyes or biotin) to proteins, peptides, or other biomolecules for detection, imaging, and purification purposes.[4][11] The bio-orthogonal nature of the azide group's click reaction allows for labeling in complex biological media with high specificity.[12][13]

Chemical Reactivity and Mechanisms

This compound's utility stems from the distinct and highly efficient reactions of its two terminal functional groups.

Acyl Chloride Reaction with Primary Amines

The acyl chloride group reacts readily with nucleophiles, most notably the primary amines found in proteins (e.g., the side chain of lysine residues) or other synthetic molecules.[14] This is a nucleophilic addition-elimination reaction that forms a stable and robust amide bond.[8][15] The reaction is typically very rapid and exothermic.[8] The hydrogen chloride (HCl) byproduct will react with any excess amine in the mixture to form an ammonium salt.[14][16]

Azide Group Reaction via Click Chemistry

The azide group is a key component for "click chemistry," a class of reactions known for being highly efficient, specific, and biocompatible.[12][13] It readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole ring.[3][17] This allows for the specific conjugation of the linker to molecules containing an alkyne or a strained cyclooctyne (e.g., DBCO, BCN), even in complex biological environments.[3][6]

Experimental Protocols

The following are generalized protocols for utilizing this compound. Specific concentrations, solvents, and reaction times should be optimized for the specific molecules being conjugated.

General Protocol for Conjugation to an Amine-Containing Molecule

This protocol describes the formation of an amide bond between the acyl chloride and a primary amine.

-

Preparation : Dissolve the amine-containing substrate (e.g., protein, peptide, or small molecule) in an appropriate anhydrous aprotic solvent (e.g., DMF, DMSO, or DCM). If the substrate is a protein, use an aqueous buffer with a pH of 7.5-8.5, ensuring the buffer itself does not contain primary amines (e.g., use phosphate or bicarbonate buffer, not Tris).

-

Reagent Preparation : Immediately before use, prepare a stock solution of this compound in an anhydrous solvent like DMF or DCM. Acyl chlorides are sensitive to moisture and will hydrolyze.[10]

-

Reaction : Cool the solution of the amine-containing substrate to 0°C in an ice bath to control the reaction rate. Add the this compound solution dropwise to the stirred substrate solution. A molar excess of the linker (e.g., 1.5 to 10 equivalents) may be required depending on the substrate.

-

Incubation : Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-4 hours.[18]

-

Quenching : Quench any unreacted acyl chloride by adding a small amount of an amine-containing buffer (like Tris) or water.

-

Purification : Purify the resulting azide-functionalized conjugate using an appropriate method, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC, to remove excess linker and byproducts.

-

Verification : Confirm the successful conjugation using techniques like mass spectrometry (to observe the mass shift) or NMR.

References

- 2. labshake.com [labshake.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Azido-PEG4-acid, 1257063-35-6 | BroadPharm [broadpharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. lumiprobe.com [lumiprobe.com]

- 12. nbinno.com [nbinno.com]

- 13. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 14. chemistrystudent.com [chemistrystudent.com]

- 15. docbrown.info [docbrown.info]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

Azido-PEG4-acyl chloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-acyl chloride is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group and a highly reactive acyl chloride moiety separated by a hydrophilic tetraethylene glycol (PEG4) spacer, enables the precise and efficient linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on practical experimental considerations.

Chemical Structure and Properties

This compound is characterized by its linear structure, which incorporates two distinct reactive functionalities. The azide group is amenable to bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and can be performed under mild, aqueous conditions, making them ideal for the modification of sensitive biomolecules.[1][2]

The acyl chloride group, on the other hand, is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds.[3][4] This reactivity makes it particularly useful for conjugation to proteins and peptides via their lysine residues. The PEG4 spacer enhances the water solubility of the molecule and its conjugates, which can improve the pharmacokinetic properties of the resulting bioconjugates and reduce non-specific binding.[5]

Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C9H16ClN3O5 | [6] |

| Molecular Weight | 281.69 g/mol | [6][7] |

| Purity | Typically ≥95% | [7] |

| Appearance | Not explicitly stated, but related compounds are colorless to slightly yellow oils. | [8][9] |

| Solubility | Soluble in common organic solvents such as DMSO and DMF. | [8] |

| Storage Conditions | Store at -20°C, desiccated, and under an inert atmosphere.[10] |

Experimental Protocols

General Handling and Storage

Due to the high reactivity of the acyl chloride group, this compound is sensitive to moisture.[3][11] It should be handled under anhydrous conditions, preferably in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).[11] Upon receipt, it is recommended to store the compound at -20°C in a desiccator.[10] For ease of handling, it is advisable to prepare stock solutions in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]

Protocol for Amine Conjugation (e.g., to a Protein)

This protocol provides a general guideline for the conjugation of this compound to a protein via its primary amine groups (e.g., lysine residues). Optimization may be required for specific proteins and applications.

Materials:

-

Protein solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

-

This compound

-

Anhydrous DMF or DMSO

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine - DIEA)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the acyl chloride.[3]

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess for the reaction.

-

Reaction Setup: To the stirred protein solution, add the desired molar excess of the this compound stock solution. A common starting point is a 10- to 20-fold molar excess of the linker over the protein.

-

pH Adjustment: Add a small amount of a tertiary amine base (e.g., DIEA) to the reaction mixture to scavenge the HCl that is generated during the acylation reaction.[4] This helps to maintain the pH of the reaction and drive it to completion. The final concentration of the base should be optimized.

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring. The reaction time can be optimized as needed.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted acyl chloride.

-

Purification: Remove the excess unreacted linker and byproducts by desalting chromatography or dialysis against an appropriate buffer.

-

Characterization: The resulting azido-functionalized protein can be characterized by various analytical techniques, such as mass spectrometry (to confirm the degree of labeling), and functional assays to ensure that the conjugation has not compromised the protein's activity.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][5] In ADC development, the acyl chloride can be used to attach the linker to an antibody, and the azide can then be used to conjugate a cytotoxic drug via click chemistry.[5] For PROTACs, this linker can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest.[1][12]

Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: Workflow for ADC synthesis using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: PROTAC mechanism utilizing a PEG-based linker for protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. nbinno.com [nbinno.com]

- 6. labshake.com [labshake.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Azido-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Azido-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. biopharma.co.uk [biopharma.co.uk]

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG4-Acyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-acyl chloride is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates a tetraethylene glycol (PEG4) spacer, which enhances solubility and provides spatial separation between conjugated molecules. The terminal azide group facilitates "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise and efficient attachment of biomolecules.[2][3] The highly reactive acyl chloride moiety allows for facile covalent bonding with primary and secondary amines, forming stable amide linkages. This guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols and characterization data.

Synthesis Pathway

The synthesis of this compound is a two-step process commencing with the commercially available Azido-PEG4-carboxylic acid. The carboxylic acid is first converted to the corresponding acyl chloride. This transformation is typically achieved using a chlorinating agent such as oxalyl chloride or thionyl chloride.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using Oxalyl Chloride

This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids.[4][5]

Materials:

-

Azido-PEG4-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with a magnetic stirrer

-

Syringe and needle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Azido-PEG4-carboxylic acid (1.0 eq) in anhydrous DCM (e.g., 10 mL per 1 g of acid).

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the solution with stirring.

-

Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution at room temperature. Vigorous gas evolution (CO₂ and CO) will be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution. For a more rigorous analysis, a small aliquot can be carefully quenched with an amine (e.g., benzylamine) and analyzed by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

-

Work-up and Purification: Upon completion, the excess oxalyl chloride and DCM are removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts. The resulting crude this compound is a pale yellow oil and is often used immediately in the next step without further purification due to its high reactivity.[6]

Protocol 2: Synthesis of this compound using Thionyl Chloride

This protocol is an alternative method for the synthesis of acyl chlorides.[7][8]

Materials:

-

Azido-PEG4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or neat thionyl chloride

-

Nitrogen or Argon gas supply

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add Azido-PEG4-carboxylic acid (1.0 eq).

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (e.g., 5-10 eq) to the carboxylic acid. Alternatively, the reaction can be carried out in an anhydrous solvent like toluene.

-

Reaction Conditions: Gently reflux the mixture for 1-3 hours. The reaction progress can be monitored by observing the dissolution of the starting material and the evolution of SO₂ and HCl gas (use a proper scrubbing system).

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is carefully removed by distillation or under reduced pressure using a rotary evaporator (with an appropriate trap). If toluene was used as a solvent, it is also removed under reduced pressure. The crude this compound is obtained as a residual oil and is typically used directly for subsequent reactions.

Purification

Due to the high reactivity and moisture sensitivity of acyl chlorides, purification can be challenging. The most common approach is the removal of volatile reagents and byproducts under vacuum. For less reactive acyl chlorides, distillation under reduced pressure can be employed, but this may lead to decomposition for more sensitive compounds. Given the nature of this compound, it is most often used in its crude form after the removal of excess chlorinating agent and solvent.

Data Presentation

Table 1: Physicochemical Properties of this compound [][10]

| Property | Value |

| Molecular Formula | C₉H₁₆ClN₃O₅ |

| Molecular Weight | 281.69 g/mol |

| Appearance | Transparent Liquid |

| Purity | >95% (as supplied by vendors) |

| Storage Conditions | Store at -20°C |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR (CDCl₃) | Signals corresponding to the PEG backbone protons (multiplets around 3.6 ppm). A triplet adjacent to the azide group and a triplet adjacent to the acyl chloride group, shifted downfield compared to the corresponding carboxylic acid. |

| ¹³C NMR (CDCl₃) | Signals for the carbons in the PEG backbone. A signal for the carbon adjacent to the azide group and a downfield signal for the carbonyl carbon of the acyl chloride (typically >170 ppm). |

| FT-IR | Characteristic strong azide (N₃) stretch around 2100 cm⁻¹. A strong carbonyl (C=O) stretch for the acyl chloride at a higher frequency than the corresponding carboxylic acid (typically >1780 cm⁻¹). |

| Mass Spectrometry (ESI-MS) | The mass spectrum would be expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺. Fragmentation patterns may show loss of HCl or the azide group. |

Logical Relationships in Synthesis and Application

References

- 1. ijrpr.com [ijrpr.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. labshake.com [labshake.com]

- 4. reddit.com [reddit.com]

- 5. organic chemistry - Carboxylic Acid to Acyl Chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG4-acyl chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azido-PEG4-acyl chloride is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, chemical biology, and drug development. Its utility is derived from its distinct reactive moieties at either end of a hydrophilic polyethylene glycol (PEG) spacer: a highly reactive acyl chloride and a versatile azide group. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the chemical reactions it undergoes, its stability, and its prominent application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document includes quantitative data on related compounds to infer performance, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Core Mechanism of Action

The functionality of this compound is rooted in its two distinct reactive groups, allowing for sequential or orthogonal conjugation strategies.

2.1 Acyl Chloride Reactivity: Amine Acylation

The acyl chloride group is a highly reactive carboxylic acid derivative that readily undergoes nucleophilic acyl substitution. Its primary targets in a biological context are primary amines, such as the ε-amino group of lysine residues on the surface of proteins.

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The final product is a stable amide bond. A base is often used to neutralize the HCl byproduct.

2.2 Azide Reactivity: Bioorthogonal Click Chemistry

The azide group is stable under most biological conditions, making it an ideal handle for bioorthogonal "click" chemistry.[1] This allows for the specific and efficient conjugation of the Azido-PEG4-modified molecule to a second molecule containing a compatible reactive group, even in complex biological mixtures. The two primary forms of click chemistry utilized are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction obviates the need for a potentially cytotoxic copper catalyst by using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures.[2]

Quantitative Data

3.1 Acyl Chloride Reactivity and Stability

Acyl chlorides are known for their high reactivity, which also makes them susceptible to hydrolysis. The stability of the acyl chloride group in aqueous buffers is a critical consideration for bioconjugation reactions.

| Parameter | Value (Estimated) | Conditions | Reference |

| Hydrolysis Half-life | Minutes | Aqueous buffer, pH 7.4, 25 °C | [3] |

| Reaction with Primary Amines | Very Fast (seconds to minutes) | Aqueous buffer, pH 7-9 | [4] |

Note: The hydrolysis half-life is highly dependent on pH and buffer composition. Reactions with primary amines are generally much faster than hydrolysis, especially at slightly basic pH where the amine is more nucleophilic. It is crucial to perform conjugations promptly after dissolving the reagent.

3.2 Click Chemistry Reaction Efficiency

Click chemistry reactions are known for their high efficiency and specificity.

| Reaction Type | Typical Yield | Reaction Time | Conditions | Reference |

| CuAAC | > 90% | 1 - 4 hours | Room Temperature, Aqueous Buffer | [5] |

| SPAAC | > 90% | 1 - 12 hours | Room Temperature, Aqueous Buffer | [6] |

Experimental Protocols

The following are representative protocols for a two-step bioconjugation strategy using this compound to link a protein to an alkyne-modified molecule.

4.1 Protocol 1: Protein Modification with this compound

This protocol describes the labeling of a protein with an azide handle using this compound.

-

Protein Preparation: Prepare the protein of interest at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

-

Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

-

The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice.

-

-

Quenching: Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as mass spectrometry (for a precise mass shift) or a colorimetric assay if a suitable detection method for the azide is available.

4.2 Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-modified protein from Protocol 1 to an alkyne-containing molecule.

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of a copper(I) source (e.g., 20 mM CuSO₄ in water).

-

Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., 50 mM THPTA in water).

-

Prepare a fresh stock solution of a reducing agent (e.g., 100 mM sodium ascorbate in water).

-

-

Conjugation Reaction:

-

In a reaction tube, combine the azide-modified protein (from Protocol 1) and the alkyne-containing molecule (typically at a 1.5 to 5-fold molar excess over the protein).

-

Add the copper(I) source and ligand. A typical final concentration is 0.25 mM CuSO₄ and 1.25 mM THPTA.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted molecules, catalyst, and byproducts.

-

Characterization: Analyze the final conjugate by SDS-PAGE (which should show a shift in molecular weight), mass spectrometry, and functional assays relevant to the conjugated molecules.

Visualizations

5.1 Reaction Mechanism of Amine Acylation

Caption: Nucleophilic addition-elimination reaction of this compound with a primary amine.

5.2 Experimental Workflow for PROTAC Synthesis and Action

A primary application of this compound is in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.

Caption: Workflow for PROTAC synthesis using this compound and its subsequent mechanism of action.[7][8][9]

Conclusion

This compound is a powerful and versatile tool for bioconjugation. Its dual-ended reactivity allows for the straightforward synthesis of complex biomolecular architectures, most notably PROTACs for targeted protein degradation.[2][10] Understanding the distinct mechanisms of its acyl chloride and azide functionalities, as well as considerations of stability and reaction conditions, is paramount for its successful implementation in research and drug development. The protocols and conceptual frameworks provided in this guide offer a solid foundation for the application of this valuable chemical linker.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijcrr.com [ijcrr.com]

- 3. researchgate.net [researchgate.net]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 7. portlandpress.com [portlandpress.com]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

Azido-PEG4-acyl chloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of Azido-PEG4-acyl chloride, a heterobifunctional linker crucial in bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a valuable tool in chemical biology and drug discovery, featuring two distinct reactive functional groups separated by a hydrophilic polyethylene glycol (PEG) spacer. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C9H16ClN3O5 | [1][2] |

| Molecular Weight | 281.69 g/mol | [1][2][] |

| Canonical SMILES | C(COCCOCCOCCOC(=O)Cl)N=[N+]=[N-] | [] |

| Description | A heterobifunctional PEG linker containing an azide group and an acyl chloride group. | [1][] |

Reactivity and Applications

This compound possesses two key functional groups that allow for sequential or orthogonal conjugation strategies:

-

Acyl Chloride: This functional group is highly reactive towards primary and secondary amines, readily forming stable amide bonds. This reaction is often used to conjugate the linker to proteins, peptides, or small molecules containing an available amine group.

-

Azide: The azide group is a key component for "click chemistry." It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted alkyne-azide cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, forming a stable triazole linkage.[1][4]

This dual reactivity makes this compound an ideal linker for constructing complex biomolecules. For instance, it is frequently used in the synthesis of PROTACs, where one end of the linker is attached to a ligand for a target protein and the other end to a ligand for an E3 ubiquitin ligase.[1][4]

Experimental Protocols

The following are generalized protocols for the two main reaction types involving this compound. Note that specific reaction conditions such as solvent, temperature, and reaction time may need to be optimized for your specific substrates.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol describes the reaction of the acyl chloride moiety with an amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

-

This compound

-

Amine-containing substrate

-

Anhydrous, aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF))

-

A suitable non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIEA))

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the amine-containing substrate in the anhydrous aprotic solvent under an inert atmosphere.

-

Add 1.5 to 2.0 equivalents of the non-nucleophilic base to the solution.

-

In a separate flask, dissolve this compound (typically 1.1 to 1.5 equivalents) in the anhydrous aprotic solvent.

-

Slowly add the this compound solution to the stirred solution of the amine substrate at room temperature. Acyl chlorides are highly reactive and moisture-sensitive, so ensure all glassware is dry and the reaction is protected from atmospheric moisture.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction can be quenched by the addition of a small amount of water or a primary amine scavenger.

-

The desired product can then be purified using standard techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of the azide moiety of the newly synthesized Azido-PEG4-conjugate with an alkyne-containing molecule.

Materials:

-

Azido-PEG4-conjugate (from Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO4)

-

A reducing agent, such as sodium ascorbate

-

A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMSO, or DMF)

Procedure:

-

Dissolve the Azido-PEG4-conjugate and the alkyne-containing molecule (typically in a 1:1 to 1:1.2 molar ratio) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (typically 5-10 mole percent).

-

In another vial, prepare a solution of copper(II) sulfate (typically 1-5 mole percent).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature. The reaction is often complete within 1-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction and purified by column chromatography or HPLC.

Visualizing the Workflow

The following diagram illustrates the sequential conjugation strategy using this compound.

Caption: A two-step reaction workflow for this compound.

References

An In-depth Technical Guide to Azido-PEG4-Acyl Chloride and its Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG4-acyl chloride, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. While a specific CAS number for this compound is not consistently reported in chemical databases, this is common for highly reactive intermediates. This document will focus on its more stable and commercially available precursor, Azido-PEG4-acid, and the subsequent activation and reaction of the acyl chloride derivative.

Introduction to this compound

This compound is a versatile chemical tool featuring two distinct reactive functionalities: an azide group and an acyl chloride. These are separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. This unique structure allows for a two-step sequential or orthogonal conjugation to different molecules.

The azide group serves as a handle for "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[1][2] The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which form a stable triazole linkage.[3][4] The acyl chloride is a highly reactive group that readily couples with primary amines, such as those found on the surface of proteins or on other suitably functionalized molecules, to form a stable amide bond.[5]

The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, a crucial property for biological applications.[5] Furthermore, PEGylation can improve the pharmacokinetic profile of therapeutic molecules by reducing immunogenicity and increasing circulation time.[5]

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | 11-azido-3,6,9-trioxaundecanoic acid | N/A |

| CAS Number | 1257063-35-6 | [5] |

| Molecular Formula | C9H17N3O5 | N/A |

| Molecular Weight | 247.25 g/mol | N/A |

| Appearance | Colorless to pale yellow oil | N/A |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | N/A |

Note: The molecular formula and weight for this compound are C9H16ClN3O4 and 265.69 g/mol , respectively.

Key Applications

The dual functionality of this compound makes it a valuable linker in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[5]

-

PROTACs (Proteolysis Targeting Chimeras): this compound is employed as a PEG-based PROTAC linker to synthesize molecules that recruit specific proteins to E3 ubiquitin ligases for degradation.[6]

-

Biomolecule Labeling: It is used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or oligonucleotides for detection and imaging.[5]

-

Surface Modification: Nanoparticles and other material surfaces can be functionalized with this linker to improve their biocompatibility and for the attachment of targeting ligands.[3]

Experimental Protocols

4.1. General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for using a heterobifunctional linker like this compound.

Caption: A generalized workflow for a two-step bioconjugation reaction.

4.2. Protocol for Amine Acylation

This protocol is adapted from general procedures for NHS-ester and acyl chloride reactions with proteins.

Materials:

-

Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

This compound.

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Preparation: Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Reagent Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Do not store the stock solution as the acyl chloride is moisture-sensitive.

-

Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove the excess unreacted linker and byproducts by dialysis or using a desalting column.

4.3. Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-functionalized molecule (from section 4.2).

-

Alkyne-functionalized molecule.

-

Copper(II) sulfate (CuSO4).

-

Sodium ascorbate or other reducing agent.

-

TBTA or other copper-coordinating ligand.

-

Aqueous buffer or a mixture of aqueous buffer and a miscible organic solvent (e.g., t-butanol, DMSO).

Procedure:

-

Reactant Mixture: In a reaction vessel, combine the azide-functionalized molecule and a slight molar excess (1.1-1.5 equivalents) of the alkyne-functionalized molecule in the chosen solvent system.

-

Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing CuSO4 and the ligand, followed by the addition of the reducing agent. A typical final concentration in the reaction mixture is 100-200 µM CuSO4, 500-1000 µM ligand, and 2.5-5 mM sodium ascorbate.

-

Reaction Initiation: Add the catalyst solution to the reactant mixture.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

-

Purification: Purify the resulting conjugate using chromatography (e.g., size exclusion, affinity, or reversed-phase) to remove the copper catalyst and unreacted starting materials.

Signaling Pathways and Logical Relationships

This compound is a key component in the construction of PROTACs. The following diagram illustrates the logical relationship in PROTAC-mediated protein degradation.

Caption: The mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound and its derivatives are indispensable tools in modern chemical biology and drug development. Their heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the precise and efficient construction of complex biomolecular conjugates. Understanding the reactivity and handling of these linkers is essential for their successful application in creating next-generation therapeutics and research tools.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Heterobifunctional Polyethylene Glycol (PEG) linkers are crucial tools in modern biotechnology and medicine, serving as molecular bridges to connect two different chemical or biological entities.[1] These linkers consist of a flexible, water-soluble PEG chain with distinct reactive groups at each end, enabling specific and controlled conjugation of molecules like drugs, proteins, and nanoparticles.[1][2] This guide provides a comprehensive overview of their core features, applications, and the experimental protocols for their use.

Core Features of Heterobifunctional PEG Linkers

The utility of heterobifunctional PEG linkers stems from a unique combination of properties inherent to the PEG backbone and the terminal functional groups.

-

Dual Reactivity : The defining characteristic is the presence of two different reactive groups at either end of the PEG chain.[1][3] This allows for the sequential and specific conjugation of two distinct molecules, a process that is difficult to achieve with homobifunctional linkers.[]

-

Enhanced Solubility and Biocompatibility : The PEG chain is hydrophilic, which can significantly improve the water solubility of hydrophobic drugs or proteins, reducing aggregation and improving their suitability for biological applications.[1][3]

-

Reduced Immunogenicity : PEGylation, the process of attaching PEG chains to molecules, can shield the conjugated molecule from the host's immune system, reducing its immunogenicity and antigenicity.[][5] This leads to a longer circulation half-life in the body.[][5]

-

Customizable Lengths : The length of the PEG chain can be precisely controlled, allowing for optimization of the distance between the two conjugated molecules.[1] This can be critical for maintaining the biological activity of proteins or for controlling the release kinetics of a drug.

-

Flexibility : The PEG backbone is highly flexible, which can provide steric hindrance benefits and improve the stability of the conjugated molecule.[2]

Common Reactive Groups in Heterobifunctional PEG Linkers

The versatility of heterobifunctional PEG linkers is largely due to the wide array of available reactive functional groups. Each group is designed to react with a specific functional group on a target molecule, such as an amine or a sulfhydryl group on a protein. The choice of reactive groups is critical for designing a successful conjugation strategy.

| Reactive Group | Target Functional Group | Resulting Covalent Bond | Common Applications |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH2) | Amide | Protein and peptide labeling, antibody conjugation. |

| Maleimide | Sulfhydryls (-SH) | Thioether | Site-specific protein modification, conjugation to cysteine residues. |

| Azide (-N3) | Alkynes, Cyclooctynes | Triazole | Click chemistry, bioorthogonal labeling. |

| Alkyne | Azides | Triazole | Click chemistry, bioorthogonal labeling. |

| Carboxylic Acid (-COOH) | Primary Amines (-NH2) | Amide | Surface modification, requires activation (e.g., with EDC/NHS). |

| Amine (-NH2) | Carboxylic Acids, NHS Esters | Amide | Surface modification, bioconjugation. |

| Thiol (-SH) | Maleimides, Disulfides | Thioether, Disulfide | Protein modification, formation of cleavable disulfide links. |

| Biotin | Avidin, Streptavidin | Non-covalent, high affinity | Immunoassays, purification, labeling. |

Quantitative Data of Common Heterobifunctional PEG Linkers

The molecular weight and spacer arm length of PEG linkers are critical parameters that influence the properties of the final conjugate. Monodisperse or discrete PEG (dPEG®) linkers offer precise, single molecular weight compounds, avoiding the heterogeneity of polydisperse PEG mixtures.[6]

| Linker Name | Functional Group 1 | Functional Group 2 | Molecular Weight (Da) | Spacer Arm Length (Å) |

| MAL-PEG4-NHS | Maleimide | NHS Ester | 425.39 | 24.4 |

| MAL-PEG8-NHS | Maleimide | NHS Ester | 601.61 | 38.8 |

| MAL-PEG12-NHS | Maleimide | NHS Ester | 777.83 | 53.2 |

| Azide-PEG4-NHS | Azide | NHS Ester | 388.37 | 24.4 |

| Alkyne-PEG4-NHS | Alkyne | NHS Ester | 387.38 | 24.4 |

| Biotin-PEG4-Maleimide | Biotin | Maleimide | 666.81 | 30.5 |

| NH2-PEG4-COOH | Amine | Carboxylic Acid | 251.28 | 17.6 |

Note: Data is compiled from various commercial sources and may vary slightly between suppliers. Spacer arm length is an approximation.

Key Applications and Workflows

Heterobifunctional PEG linkers are integral to numerous advanced biomedical applications, from targeted cancer therapy to the development of sensitive diagnostic assays.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug.[] Heterobifunctional PEG linkers are essential for connecting the antibody to the drug payload.[] The linker's stability in the bloodstream and its ability to release the drug inside the target cancer cell are critical for the ADC's efficacy and safety.[2][] The PEG component enhances the ADC's solubility and pharmacokinetic profile.[][7]

Caption: General structure of an Antibody-Drug Conjugate (ADC).

Surface Modification of Nanoparticles and Biosensors

Heterobifunctional PEGs are widely used to modify the surfaces of nanoparticles, liposomes, and biosensors.[1][8] One end of the linker attaches to the surface, while the other end provides a reactive site for conjugating targeting ligands (e.g., antibodies, peptides) or other biomolecules.[9] This PEG layer enhances stability, reduces non-specific protein adsorption, and improves biocompatibility.[10]

References

- 1. purepeg.com [purepeg.com]

- 2. heterobifunctional pegs [jenkemusa.com]

- 3. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]

- 5. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multi-Arm PEGs for ADCs [jenkemusa.com]

- 8. Surface Modification Agents [nanocs.net]

- 9. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]

- 10. Applications of PEG Products [jenkemusa.com]

An In-Depth Technical Guide to Core Click Chemistry Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry is a concept introduced by K. Barry Sharpless in 2001 to describe a class of chemical reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts. These reactions are characterized by their simplicity, efficiency, and reliability, making them powerful tools in drug discovery, materials science, and bioconjugation.[1][2] The core principle of click chemistry is to use reactions that are easy to perform, insensitive to oxygen and water, and proceed rapidly to completion under mild conditions.[3] The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3]

This guide provides a comprehensive overview of the core reagents used in the most common and impactful click chemistry reactions, including detailed experimental protocols, quantitative data for reaction comparison, and visualizations of key workflows and mechanisms.

Azide-Alkyne Cycloadditions

The reaction between an azide and an alkyne to form a stable triazole is the cornerstone of click chemistry. This can be achieved through two primary methodologies: the copper-catalyzed version (CuAAC) and the strain-promoted, copper-free variant (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to yield a 1,4-disubstituted 1,2,3-triazole.[] This reaction is highly efficient and specific, with the azide and alkyne functional groups being largely bioorthogonal, meaning they do not react with most functional groups found in biological systems.[5]

Core Reagents:

-

Alkynes: Typically terminal alkynes. A variety of alkyne-modified biomolecules and reporter tags are commercially available or can be synthesized.

-

Azides: Organic azides are stable and can be readily introduced into molecules of interest.

-

Copper(I) Catalyst: The active catalyst is the Cu(I) ion. This is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[6] Direct sources of Cu(I), such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), can also be used.[7]

-

Ligands: Ligands are used to stabilize the Cu(I) oxidation state and prevent its oxidation to the inactive Cu(II) state. Common ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[7]

This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

-

Alkyne-modified protein in a sodium azide-free buffer.

-

Dye-azide stock solution (10 mM in DMSO).

-

Protein labeling buffer (1.5x): 75 mM Tris-HCl, pH 8.0, 150 mM NaCl, 7.5 mM aminoguanidine.

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water).

-

THPTA ligand stock solution (50 mM in water).

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared).[8]

Procedure:

-

Preparation of Reagents:

-

Prepare a fresh stock solution of sodium ascorbate.

-

Prepare a premixed solution of CuSO₄ and THPTA ligand by combining them in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[8]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the protein labeling buffer. The final volume of the protein solution should not exceed one-third of the total reaction volume.[9]

-

Add the dye-azide stock solution to the protein solution. The amount of dye-azide should be in a 1.5 to 10-fold molar excess relative to the alkyne groups on the protein.[9] Vortex briefly to mix.

-

Add the premixed CuSO₄/THPTA solution to the reaction mixture. The final concentration of copper can be adjusted between 50 and 250 µM.[10]

-

Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.[10]

-

-

Incubation:

-

Gently mix the reaction by inverting the tube several times.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove unreacted reagents and byproducts by size-exclusion chromatography, dialysis, or using an ultracentrifugal filter.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[11] The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially toxic copper catalyst.[11] This makes SPAAC highly suitable for applications in living cells and in vivo.[12]

Core Reagents:

-

Strained Cyclooctynes: These are the key reagents for SPAAC. Common examples include:

-

Azides: Similar to CuAAC, azides can be incorporated into various molecules.

This protocol describes the conjugation of a DBCO-functionalized drug-linker to an azide-conjugated antibody.

Materials:

-

Azide-conjugated antibody.

-

DBCO-conjugated drug-linker.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Dimethyl sulfoxide (DMSO).

-

Ultracentrifugal filter (50 kDa MWCO).

-

Desalting column.[14]

Procedure:

-

Preparation of Reagents:

-

Perform a buffer exchange for the azide-conjugated antibody into PBS (pH 7.4) using a desalting column.

-

Prepare a stock solution of the DBCO-drug linker in DMSO (e.g., 26.7 mM).[14]

-

-

Conjugation Reaction:

-

In a reaction tube, combine the azide-conjugated antibody with the DBCO-drug linker stock solution. A typical molar ratio of antibody to drug-linker is 1:5 to 1:10. The final DMSO concentration should be kept low (e.g., 5%) to maintain antibody stability.[14]

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove excess DBCO-drug linker using a desalting column equilibrated with PBS (pH 7.4).

-

Concentrate the resulting ADC using a 50 kDa MWCO ultracentrifugal filter.[14]

-

If necessary, further purify the ADC using hydrophobic interaction chromatography (HIC) to separate species with different drug-to-antibody ratios (DAR).[14]

-

Tetrazine Ligation

Tetrazine ligation is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO).[3] This reaction is exceptionally fast, with second-order rate constants orders of magnitude higher than those of CuAAC and SPAAC, making it ideal for in vivo applications where reagent concentrations are low.[3]

Core Reagents:

-

Tetrazines: Aromatic rings containing four nitrogen atoms. Their reactivity can be tuned by modifying their substituents.

-

Strained Alkenes: Trans-cyclooctene (TCO) and its derivatives are the most common reaction partners for tetrazines.

Experimental Protocol: Tetrazine-TCO Ligation for Live Cell Imaging

This protocol outlines the labeling of a TCO-modified cell surface protein with a tetrazine-functionalized fluorescent dye.

Materials:

-

Cells expressing the TCO-modified protein of interest.

-

Tetrazine-dye conjugate stock solution (e.g., 1 mM in DMSO).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Preparation:

-

Culture cells expressing the TCO-modified protein to the desired confluency.

-

-

Labeling:

-

Dilute the tetrazine-dye conjugate stock solution in cell culture medium to the final desired concentration (typically in the low micromolar range).

-

Remove the existing cell culture medium and add the medium containing the tetrazine-dye conjugate.

-

Incubate the cells for a short period (e.g., 5-30 minutes) at 37°C. The reaction is very fast, so long incubation times are usually not necessary.

-

-

Washing and Imaging:

-

Aspirate the labeling medium and wash the cells several times with PBS to remove any unreacted tetrazine-dye.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.

-

Thiol-ene Click Chemistry

The thiol-ene reaction involves the addition of a thiol to an alkene ('ene'). This reaction can proceed via either a radical-mediated or a nucleophilic Michael addition mechanism.[5] It is a highly efficient and versatile click reaction used in polymer chemistry, materials science, and bioconjugation.[15]

Core Reagents:

-

Thiols: Molecules containing a sulfhydryl (-SH) group.

-

Enes: Molecules containing a carbon-carbon double bond (alkene).

-

Initiator (for radical-mediated reaction): A photoinitiator (for light-induced reaction) or a thermal initiator is required to generate thiol radicals.[5]

-

Catalyst (for Michael addition): A base or nucleophile can catalyze the addition of the thiol to an electron-deficient alkene.[5]

Experimental Protocol: Thiol-ene Photopolymerization for Hydrogel Formation

This protocol describes the formation of a poly(ethylene glycol) (PEG) hydrogel using a photo-initiated radical thiol-ene reaction.

Materials:

-

4-arm PEG-norbornene (PEG4NB).

-

Dithiol-containing crosslinker (e.g., dithiothreitol - DTT).

-

Water-soluble photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP).

-

PBS, pH 7.4.

-

UV light source (e.g., 365 nm).

Procedure:

-

Precursor Solution Preparation:

-

Dissolve PEG4NB and the dithiol crosslinker in PBS to the desired concentrations. A stoichiometric ratio of thiol to norbornene functional groups (1:1) is typically used.

-

Add the photoinitiator to the precursor solution (e.g., 1 mM LAP).

-

-

Hydrogel Formation:

-

Pipette the precursor solution into a mold of the desired shape.

-

Expose the solution to UV light (e.g., 365 nm at 5-10 mW/cm²) for a sufficient time to achieve complete gelation (typically a few minutes). The gelation process can be monitored by observing the transition from a liquid to a solid state.

-

-

Hydrogel Swelling and Characterization:

-

After polymerization, the hydrogel can be removed from the mold and placed in PBS to swell to equilibrium.

-

The mechanical properties, swelling ratio, and other characteristics of the hydrogel can then be analyzed.

-

Quantitative Data Summary

The choice of a click chemistry reaction often depends on the specific requirements of the application, such as the need for rapid kinetics, biocompatibility, or stability. The following tables provide a summary of key quantitative data for the different click chemistry reactions.

Table 1: Comparison of Second-Order Rate Constants for Different Click Chemistry Reactions

| Reaction Type | Reagents | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| CuAAC | Azide + Terminal Alkyne | 10 - 10⁴ | Aqueous buffer, room temp., with Cu(I) and ligand |

| SPAAC | Azide + DBCO | ~0.1 - 1 | Aqueous buffer, room temp. |

| SPAAC | Azide + BCN | ~1 - 10 | Aqueous buffer, room temp. |

| SPAAC | Azide + DIFO | ~10 - 50 | Aqueous buffer, room temp. |

| Tetrazine Ligation | Tetrazine + TCO | 10³ - 10⁶ | Aqueous buffer, room temp. or 37°C[3] |

| Thiol-ene | Thiol + Norbornene | Varies (radical-dependent) | Aqueous buffer, room temp., with photoinitiator |

Table 2: Comparison of Copper Catalysts and Ligands in CuAAC

| Copper Source | Ligand | Typical Yield | Notes |

| CuSO₄ + NaAsc | TBTA | >95% | TBTA is not water-soluble, requires organic co-solvent. |

| CuSO₄ + NaAsc | THPTA | >95% | Water-soluble ligand, ideal for bioconjugation in aqueous buffers.[7] |

| CuBr or CuI | None/TBTA | >90% | Direct Cu(I) source, but can be sensitive to oxidation. |

Experimental Workflows and Signaling Pathways

Click chemistry has become an indispensable tool for elucidating complex biological processes. Below are examples of experimental workflows where click chemistry plays a pivotal role.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique to study the active state of enzymes in complex biological samples. Click chemistry is often used in a two-step labeling process.

Antibody-Drug Conjugate (ADC) Development

Click chemistry allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs.

Visualizing GPCR Signaling Pathways

Bioorthogonal click chemistry enables the labeling of G-protein coupled receptors (GPCRs) to study their signaling dynamics without significantly perturbing their function.

Conclusion

The click chemistry toolbox has expanded significantly since its inception, providing researchers with a versatile and powerful set of reactions for a wide range of applications. The choice of which click chemistry to use depends on the specific context, with factors such as biocompatibility, reaction kinetics, and the chemical nature of the molecules to be conjugated playing a crucial role. This guide provides the foundational knowledge, quantitative data, and practical protocols to enable researchers, scientists, and drug development professionals to effectively harness the power of click chemistry in their work.

References

- 1. app1-c89-pub.pressidium.com - Click Chemistry Reagents [app1-c89-pub.pressidium.com]

- 2. From FRET imaging to practical methodology for kinase activity sensing in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labinsights.nl [labinsights.nl]

- 5. interchim.fr [interchim.fr]

- 6. Click Chemistry [organic-chemistry.org]

- 7. broadpharm.com [broadpharm.com]

- 8. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Click Chemistry Reagents Overview [merckmillipore.com]

- 11. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]

- 12. Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins [acs.figshare.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of PEG Linkers in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design and synthesis is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique properties that profoundly influence the overall efficacy and drug-like characteristics of the final PROTAC molecule. This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC synthesis, detailing their impact on physicochemical properties, degradation efficiency, and providing insights into experimental protocols and relevant signaling pathways.

The PROTAC Mechanism of Action: A Linker-Dependent Process

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule itself, and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3][] The linker is not merely a passive spacer but plays a crucial role in enabling the formation of a stable and productive ternary complex.[5] Its length, flexibility, and chemical composition dictate the spatial orientation of the POI and the E3 ligase, which is critical for efficient ubiquitination.[][7]

Figure 1: PROTAC Mechanism of Action.

Physicochemical Properties Modulated by PEG Linkers

The incorporation of PEG linkers into PROTACs offers several advantages in terms of their physicochemical properties, which are critical for their development as therapeutic agents.

Solubility

A major challenge in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility. PEG linkers, being hydrophilic, significantly enhance the water solubility of PROTAC molecules.[5][][8] This improved solubility is crucial for formulation, administration, and overall bioavailability.

Permeability

Cell permeability is another critical factor for PROTAC efficacy, as they need to cross the cell membrane to reach their intracellular targets. The relationship between PEG linkers and permeability is complex. While the inherent hydrophilicity of PEG can sometimes hinder passive diffusion across the lipid bilayer, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, thereby improving permeability.[2][9] However, excessive linker length can negatively impact permeability.[5][10] The optimal PEG linker length is therefore a balance between enhancing solubility and maintaining adequate cell permeability.

Impact of PEG Linker Length and Composition on PROTAC Activity

The length and composition of the PEG linker are critical determinants of a PROTAC's degradation efficiency and selectivity.[11]

Degradation Efficiency (DC50 and Dmax)

The length of the PEG linker directly influences the geometry of the ternary complex. An optimal linker length is required to bring the POI and the E3 ligase into a productive orientation for ubiquitination.[12] A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex, while a linker that is too long may result in a non-productive complex where the lysine residues on the POI are not accessible to the E2-conjugating enzyme.[3] This relationship is often characterized by a "hook effect," where degradation efficiency first increases with linker length to an optimal point and then decreases.[11]

Table 1: Influence of PEG Linker Length on PROTAC Degradation Efficiency

| PROTAC Target | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BTK | Cereblon | PEG | 11 | >1000 | <20 | [13] |

| BTK | Cereblon | PEG | 14 | 100 | ~80 | [13] |

| BTK | Cereblon | PEG | 17 | 2.2 | >95 | [13] |

| BTK | Cereblon | PEG | 20 | 10 | ~90 | [13] |

| ERα | VHL | PEG-like | 12 | ~100 | ~70 | [12] |

| ERα | VHL | PEG-like | 16 | ~10 | >90 | [12] |

| ERα | VHL | PEG-like | 21 | >100 | <50 | [12] |

Note: The data presented are illustrative and compiled from various sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Selectivity

Interestingly, the linker length can also impart selectivity for the degradation of one protein over another, even when the target-binding ligand is capable of binding to multiple proteins. For instance, a subtle change in the PEG linker length of a PROTAC targeting BET bromodomains was shown to switch its degradation preference between BRD2, BRD3, and BRD4.

Synthesis of PROTACs with PEG Linkers: Experimental Protocols

The synthesis of PROTACs with PEG linkers typically involves a modular approach, where the target-binding ligand, the E3 ligase-binding ligand, and the PEG linker are synthesized separately and then conjugated.

General Synthetic Strategy

A common strategy involves the functionalization of one of the ligands (e.g., the E3 ligase ligand) with a PEG linker containing a reactive handle at the distal end. This functionalized intermediate is then coupled to the target-binding ligand. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and amide bond formation are frequently employed coupling reactions due to their high efficiency and functional group tolerance.[11]

Figure 2: General PROTAC Synthesis Workflow.

Detailed Methodologies

Step 1: Synthesis of Functionalized PEG Linkers:

-

Commercially available bifunctional PEG linkers (e.g., amine-PEG-acid, azide-PEG-alcohol) are often used as starting materials.

-

One end of the PEG linker is protected while the other end is activated for coupling with the first ligand.

Step 2: Conjugation to the First Ligand (e.g., E3 Ligase Ligand):

-

The activated PEG linker is reacted with the E3 ligase ligand (e.g., pomalidomide, VHL ligand) under appropriate conditions. For example, an acid-functionalized PEG linker can be coupled to an amine-containing ligand using standard peptide coupling reagents like HATU or HOBt.

-

The product is purified by column chromatography or HPLC.

Step 3: Deprotection and Activation of the Second Reactive Handle:

-

The protecting group on the distal end of the PEG linker is removed.

-

The newly deprotected functional group is then activated if necessary for the subsequent coupling reaction.

Step 4: Coupling to the Second Ligand (Target-Binding Ligand):

-

The functionalized E3 ligase ligand-PEG linker intermediate is reacted with the target-binding ligand.

-

The reaction conditions are chosen based on the nature of the reactive groups (e.g., Cu(I) catalyst for click chemistry).

Step 5: Final Purification and Characterization:

-

The final PROTAC product is purified to a high degree of purity using reverse-phase HPLC.

-

The structure and identity of the PROTAC are confirmed by NMR spectroscopy and mass spectrometry.

In Vitro Evaluation of PROTACs

A series of in vitro assays are essential to characterize the activity of newly synthesized PROTACs.

Figure 3: In Vitro PROTAC Evaluation Workflow.

Table 2: Key In Vitro Assays for PROTAC Characterization

| Assay | Purpose | Typical Methodologies | Key Parameters Measured |

| Binary Binding Assays | To confirm the binding of the PROTAC to the target protein and the E3 ligase independently. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) | Dissociation constant (Kd) |

| Ternary Complex Formation Assays | To demonstrate the PROTAC-induced formation of the ternary complex. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA | Ternary complex stability, Cooperativity |

| Target Degradation Assays | To quantify the degradation of the target protein in cells. | Western Blot, In-Cell Western, HiBiT Lytic Detection System | DC50 (concentration for 50% degradation), Dmax (maximum degradation) |

| Cell Viability Assays | To assess the cytotoxic effect of the PROTAC on cells. | MTT assay, CellTiter-Glo Luminescent Cell Viability Assay | IC50 (concentration for 50% inhibition of cell growth) |

| Mechanism of Action Validation | To confirm that degradation is proteasome-dependent. | Co-treatment with proteasome inhibitors (e.g., MG132) or E1 activating enzyme inhibitors (e.g., MLN7243). | Rescue of target protein degradation |

Signaling Pathways and Future Perspectives

The ability of PROTACs to target and degrade specific proteins opens up new avenues for modulating signaling pathways implicated in various diseases. For example, PROTACs targeting BRD4, a member of the BET family of proteins, have shown promise in cancer therapy by downregulating the expression of oncogenes such as c-Myc.[14]

Figure 4: Simplified BRD4 Signaling Pathway and PROTAC Intervention.

The strategic use of PEG linkers will continue to be a cornerstone of PROTAC design. Future research will likely focus on developing more sophisticated linkers, including those with cleavable motifs for targeted drug delivery and photo-switchable linkers for spatiotemporal control of protein degradation. The continued exploration of the structure-activity relationships of PEG linkers will undoubtedly accelerate the development of the next generation of highly potent and selective PROTAC-based therapeutics.

References

- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Safeguarding Your Research: A Technical Guide to the Safe Handling of Azido-PEG4-acyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Azido-PEG4-acyl chloride, a heterobifunctional linker crucial in the synthesis of PROTACs and other bioconjugates.[1][2][] Due to its dual reactive nature, containing both a reactive acyl chloride and a potentially energetic azide group, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the known hazards, recommended handling procedures, emergency responses, and proper disposal methods.

Understanding the Hazards: A Dual-Functionality Molecule

This compound's hazard profile is dictated by its two functional groups: the acyl chloride and the azide. The acyl chloride is highly reactive, particularly with nucleophiles such as water, while the azide group, common in click chemistry, requires careful handling to prevent unintended reactions.[1][2]

Physical and Chemical Properties

| Property | Inferred Data | Source Analogy |

| Molecular Formula | C9H16ClN3O5 | [1][] |

| Molecular Weight | 281.69 g/mol | [1][][4] |

| Appearance | Likely a colorless to slightly yellow oil or liquid | [5] |

| Reactivity | Reacts violently with water and other nucleophiles. The azide group can react with alkynes, cyclooctynes, or phosphines.[1][2] | Acetyl Chloride, Azido-PEG compounds |

| Stability | Stable under recommended storage conditions (frozen and desiccated). Hydrolyzes readily in the presence of moisture. | Acetyl Chloride, Azido-PEG compounds |

Health Hazard Information

Based on analogous compounds, this compound is expected to be corrosive and can cause severe skin burns and eye damage.[6] Inhalation of vapors or mists may cause respiratory irritation.

| Hazard Classification | Description | Precautionary Statements |